molecular formula C17H26N2O4 B592198 tert-Butyl 2-Boc-aminobenzylcarbamate CAS No. 263403-72-1

tert-Butyl 2-Boc-aminobenzylcarbamate

Cat. No.: B592198
CAS No.: 263403-72-1
M. Wt: 322.405
InChI Key: NZJDCDLBHCNBMR-UHFFFAOYSA-N
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Description

tert-Butyl 2-Boc-aminobenzylcarbamate is a chemical compound with the molecular formula C17H26N2O4 and a molecular weight of 322.4 g/mol . It is commonly used as a protecting group in organic synthesis, particularly for amines. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in synthetic chemistry.

Mechanism of Action

Target of Action

Tert-Butyl 2-Boc-aminobenzylcarbamate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Pharmacokinetics

Some pharmacokinetic properties are predicted :

These properties can impact the bioavailability of the compound in the body.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-Boc-aminobenzylcarbamate can be synthesized through a multi-step process involving the protection of an amine group with a tert-butoxycarbonyl (Boc) group. The synthesis typically involves the reaction of tert-butyl carbamate with an appropriate benzylamine derivative under basic conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like palladium in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .

Comparison with Similar Compounds

tert-Butyl 2-Boc-aminobenzylcarbamate is similar to other Boc-protected compounds such as tert-butyl carbamate and N-Boc-hydroxylamine . it is unique in its specific structure and the stability it provides to the protected amine. Other similar compounds include:

These compounds share the common feature of having a Boc group, but they differ in their specific applications and the stability they provide to the protected functional groups.

Properties

IUPAC Name

tert-butyl N-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-9-7-8-10-13(12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJDCDLBHCNBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727450
Record name tert-Butyl (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263403-72-1
Record name tert-Butyl (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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